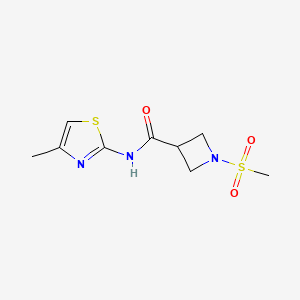
1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C9H13N3O3S2 and its molecular weight is 275.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide typically involves a multi-step process. One common approach is the initial formation of the thiazole ring through the condensation of 4-methylthiosemicarbazide with α-haloketones. Subsequently, the azetidine ring can be constructed by reacting the thiazole intermediate with an appropriate azetidinone derivative under controlled conditions.
Industrial Production Methods
Industrially, large-scale production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Key factors include reaction temperature, solvent choice, and catalysts that can enhance reaction efficiency. High-purity starting materials are essential to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 1-(Methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide can undergo oxidation reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction of this compound may target the carboxamide or sulfonyl groups, converting them to their respective amine or sulfide analogs.
Substitution: : The compound's structure allows for electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring and azetidine nitrogen.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be employed.
Substitution: : Reagents like alkyl halides for alkylation or acyl chlorides for acylation can be used under suitable conditions.
Major Products Formed
Oxidation and reduction reactions typically yield sulfoxides, sulfones, amines, or sulfides. Substitution reactions yield various alkylated, acylated, or otherwise substituted derivatives.
Scientific Research Applications: this compound has found extensive use in scientific research, owing to its versatile chemical properties.
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: : In biological studies, this compound can act as a probe or inhibitor due to its potential interactions with enzymes or receptors.
Medicine: : It holds promise in drug discovery and development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: : Industrially, this compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action: this compound exerts its effects through interactions with specific molecular targets. The precise mechanism of action can vary depending on the application.
Molecular Targets and Pathways
In biological systems, it may bind to enzymes or receptors, modulating their activity. For instance, its interaction with enzyme active sites can inhibit or activate enzymatic reactions, influencing metabolic pathways.
Comparison with Similar Compounds: When comparing this compound to similar compounds, certain unique features stand out.
Similar Compounds
1-(Methylsulfonyl)-N-(4-ethylthiazol-2-yl)azetidine-3-carboxamide: : This compound has an ethyl group instead of a methyl group on the thiazole ring, leading to slightly different chemical properties.
1-(Methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-sulfonamide:
1-(Methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-amine: : This analog has an amine group instead of a carboxamide group, which may influence its interactions with biological targets.
Uniqueness of this compound: this compound is unique due to its specific combination of a sulfonyl group, methyl-substituted thiazole ring, and azetidine carboxamide moiety. This combination confers distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-5-16-9(10-6)11-8(13)7-3-12(4-7)17(2,14)15/h5,7H,3-4H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOCBNGXXPNDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2938400.png)
![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/new.no-structure.jpg)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2938403.png)
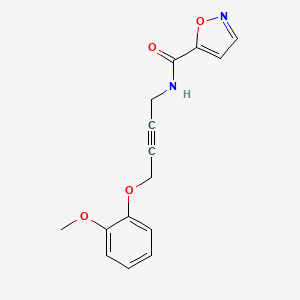

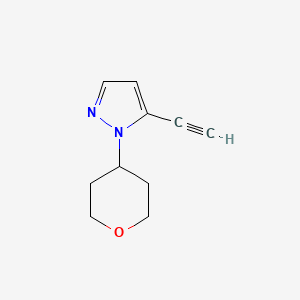

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)
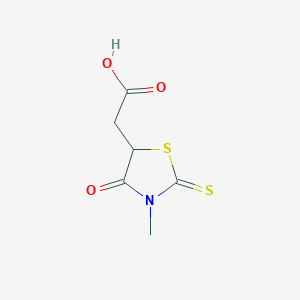
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)
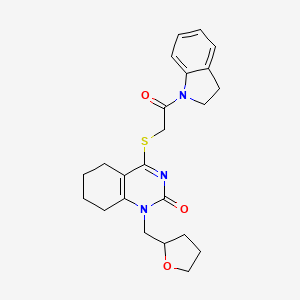
![ethyl 2-[3-oxo-1-(2,4,5-trichlorobenzenesulfonyl)piperazin-2-yl]acetate](/img/structure/B2938417.png)
![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)
